
3-Chloroisoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloroisoquinolin-1-amine is an organic compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the third position and an amine group at the first position of the isoquinoline ring makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
作用机制
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the chloro and amino groups in 3-Chloroisoquinolin-1-amine may influence its interaction with biological targets.
Biochemical Pathways
Isoquinoline derivatives have been implicated in a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Isoquinoline derivatives have been found to exert various effects at the molecular and cellular levels, such as modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy may also be influenced by the pH and composition of the biological environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroisoquinolin-1-amine typically involves the chlorination of isoquinoline followed by amination. One common method is the reaction of isoquinoline with phosphorus pentachloride (PCl5) to introduce the chlorine atom at the third position, forming 3-chloroisoquinoline. This intermediate is then treated with ammonia or an amine source to introduce the amine group at the first position, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and amination steps. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
化学反应分析
Types of Reactions
3-Chloroisoquinolin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinoline derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include 3-hydroxyisoquinolin-1-amine or 3-alkoxyisoquinolin-1-amine.
Oxidation: Products include quinoline derivatives.
Reduction: Products include amine derivatives with reduced aromaticity.
科学研究应用
3-Chloroisoquinolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
3-Bromoisoquinolin-1-amine: Similar structure with a bromine atom instead of chlorine.
3-Fluoroisoquinolin-1-amine: Similar structure with a fluorine atom instead of chlorine.
3-Iodoisoquinolin-1-amine: Similar structure with an iodine atom instead of chlorine.
Uniqueness
3-Chloroisoquinolin-1-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated analogs.
属性
IUPAC Name |
3-chloroisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWJUIIKIDIXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
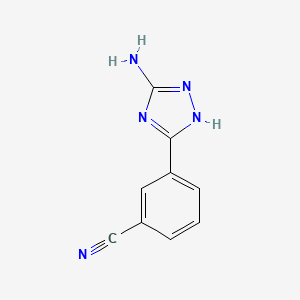
![rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate](/img/structure/B2862107.png)
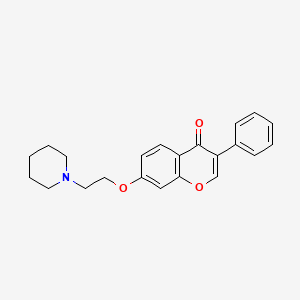
![Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2862111.png)
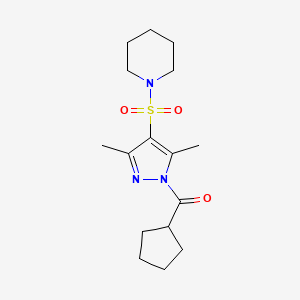
![(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2862114.png)
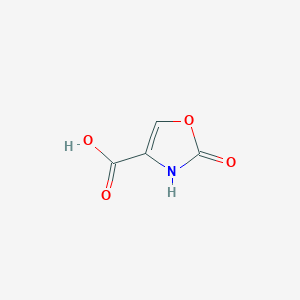
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2862119.png)
![[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2862122.png)
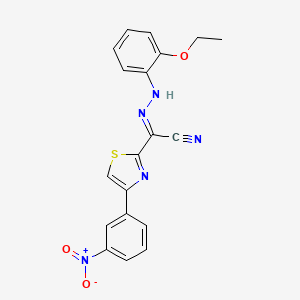
![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2862125.png)
![4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2862126.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2862127.png)
